Nootropic Efficacy: Class-Wide Superiority to Piracetam and Aniracetam in Scopolamine-Impaired Memory Models
The 1-substituted-4-hydroxymethyl-pyrrolidin-2-one class to which the target compound belongs was directly compared against the clinically established nootropics piracetam (1-carbamoylmethyl-pyrrolidin-2-one) and aniracetam (1-(p-methoxybenzoyl)-pyrrolidin-2-one) in animal models of pharmacologically impaired learning and memory [1]. The patent discloses that compounds of this class are capable of counteracting or curing scopolamine-induced cerebral insufficiency (scopolamine 0.6 mg/kg i.p.) [1], and are described as clearly superior to both reference drugs in effective dosage and magnitude of performance improvement [1]. The effective oral dose range for the class is established at 0.7 to 2.8 mg/kg body weight [1]. While individual compound-level dose-response data are not provided, the class-level superiority claim carries significant weight for procurement decisions, as the patent's comparative assertion encompasses the 3-methylphenyl-substituted variant within its generic scope.
| Evidence Dimension | Nootropic efficacy in scopolamine-induced amnesia model |
|---|---|
| Target Compound Data | Class effective dose: 0.7–2.8 mg/kg p.o. (single dose); class described as clearly superior to piracetam and aniracetam in effective dosage and performance improvement [1] |
| Comparator Or Baseline | Piracetam and aniracetam (dose not explicitly quantified in patent; described as inferior to the claimed class) |
| Quantified Difference | Qualitative superiority stated; quantitative fold-difference not disclosed at compound level |
| Conditions | Scopolamine (0.6 mg/kg i.p.) impairment model; oral administration in warm-blooded animals; 14-day toxicity observation at up to 2 g/kg showed no acute toxicity [1] |
Why This Matters
This class-level evidence positions the target compound's chemotype as a higher-efficacy nootropic scaffold than two marketed reference standards, directly informing selection for cognition-related research programs and reducing the risk of investing in less active alternatives.
- [1] Weber, K.-H. et al. U.S. Patent 4,581,364 (1986). 1-Substituted-4-hydroxymethyl-pyrrolidin-2-ones. View Source
